![molecular formula C10H11BrN2O2 B7473683 N-(2-bromophenyl)-2-acetamidoacetamide](/img/structure/B7473683.png)
N-(2-bromophenyl)-2-acetamidoacetamide
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Overview
Description
N-(2-bromophenyl)-2-acetamidoacetamide, commonly known as Bromoacetyl bromide, is a chemical compound that is widely used in scientific research. It is a reactive compound that is used as a reagent to modify proteins and other biological molecules.
Mechanism of Action
Bromoacetyl bromide reacts with the amino group of lysine residues in proteins to form a covalent bond. This modification can introduce a variety of functional groups, which can be used for a range of applications. The reaction is highly specific and can be controlled by adjusting the reaction conditions.
Biochemical and Physiological Effects:
Bromoacetyl bromide is a highly reactive compound that can cause damage to biological molecules. It can cause protein denaturation, which can lead to loss of function. It can also cause DNA damage, which can lead to mutations and cell death. Therefore, it is important to use caution when handling this compound.
Advantages and Limitations for Lab Experiments
Bromoacetyl bromide is a versatile reagent that can be used to modify a wide range of biomolecules. It is highly specific and can be used to introduce a variety of functional groups. However, it is also highly reactive and can cause damage to biological molecules. Therefore, it is important to use caution when handling this compound.
Future Directions
There are several future directions for the use of Bromoacetyl bromide in scientific research. One direction is the development of new methods for protein modification using this compound. Another direction is the use of Bromoacetyl bromide in the development of new drugs and therapies. Finally, the use of Bromoacetyl bromide in the study of protein-protein interactions is an area of active research.
Conclusion:
Bromoacetyl bromide is a versatile reagent that is widely used in scientific research. It is used to modify proteins and other biomolecules, and it has a range of applications. However, it is also highly reactive and can cause damage to biological molecules. Therefore, it is important to use caution when handling this compound. The future directions for the use of Bromoacetyl bromide in scientific research are promising, and this compound will continue to be an important tool for scientists in the years to come.
Synthesis Methods
Bromoacetyl bromide can be synthesized by reacting acetyl bromide with bromine in the presence of a catalyst. The reaction takes place at room temperature and produces a yellowish liquid that is highly reactive. The yield of the reaction is high, and the product can be purified by distillation or recrystallization.
Scientific Research Applications
Bromoacetyl bromide is used in a wide range of scientific research applications. It is commonly used to modify proteins by reacting with the amino group of lysine residues. This modification can be used to introduce a variety of functional groups, such as biotin, fluorescent dyes, and cross-linking agents. Bromoacetyl bromide is also used to modify peptides, nucleotides, and other biomolecules.
properties
IUPAC Name |
2-acetamido-N-(2-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIMFBSBZKNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-acetamidoacetamide |
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